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Compound of Interest

6-Fluoro-1H-indazole-5-
Compound Name:
carbonitrile

Cat. No.: B1344723

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, potential
synthetic routes, and biological significance of 6-Fluoro-1H-indazole-5-carbonitrile, a
heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole
scaffold is a privileged structure, known for its wide range of pharmacological activities,
including anti-inflammatory, antibacterial, and antitumor effects.[1][2] The introduction of
fluorine and a carbonitrile group can significantly modulate the compound's electronic
properties, membrane permeability, and metabolic stability, making it a valuable building block
for novel therapeutic agents.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 6-Fluoro-1H-indazole-5-carbonitrile are
summarized below. These properties are crucial for predicting its behavior in biological systems
and for designing experimental protocols.
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Property Value Source
CAS Number 633327-11-4 [31[4]
Molecular Formula CsHaFNs [3]
Molecular Weight 161.14 g/mol [3]
FC1=CC2=C(C=NN2)C=C1C#
SMILES [3]
N
LogP (calculated) 1.57368 [3]
Topological Polar Surface Area
52.47 A2 [3]
(TPSA)
Hydrogen Bond Acceptors 2 [3]
Hydrogen Bond Donors 1 [3]
Rotatable Bonds 0 [3]
) >95% (as commercially
Purity [3]

available)

Synthetic Pathways and Methodologies

The synthesis of substituted indazoles can be achieved through various chemical strategies.[1]
[2] While a specific, detailed experimental protocol for 6-Fluoro-1H-indazole-5-carbonitrile is

not publicly available, a plausible synthetic approach can be inferred from established methods
for analogous compounds. A common route involves the cyclization of appropriately substituted
phenylhydrazones or related precursors.

Proposed Experimental Protocol: Synthesis via Cyclization of a Substituted Acetonitrile

A potential synthesis could start from a substituted fluorobenzonitrile, which undergoes reaction
with a hydrazine source to form the indazole ring. This methodology is adapted from general
principles of indazole synthesis.[1]

o Starting Material: 2-Amino-4-fluoro-5-cyanobenzaldehyde (or a related activated precursor).
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» Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in an
acidic medium (e.g., HCI) at low temperatures (0-5 °C).

e Cyclization: The intermediate diazonium salt undergoes intramolecular cyclization to form the
indazole ring. This step is often spontaneous or may be promoted by gentle warming.

» Work-up and Purification: The reaction mixture is neutralized, and the crude product is
extracted with an organic solvent (e.g., ethyl acetate). The product is then purified using
column chromatography on silica gel to yield the final 6-Fluoro-1H-indazole-5-carbonitrile.

Below is a logical workflow diagram illustrating this proposed synthetic pathway.

Proposed Synthesis Workflow for 6-Fluoro-1H-indazole-5-carbonitrile

Starting Material Diazotization Intermediate Cyclization Final Product

2-Amino-4-fluoro-5-cyanobenzaldehyde }i&% Reaction rgfg DSNOZ/HCI }—D{ Diazonium Salt Intermediate }ﬁ&% Intramolecular Cyclization Step3 6-Fluoro-1H-indazole-5-carbonitrile
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Caption: A logical workflow for the synthesis of 6-Fluoro-1H-indazole-5-carbonitrile.

Biological and Pharmacological Context

Indazole derivatives are of significant interest in drug development due to their ability to act as
bioisosteres of indoles, interacting with a wide range of biological targets.[1] Fluorinated
indazoles, in particular, have shown promise as potent and selective inhibitors of various
enzymes and receptors.

For example, certain 6-fluoroindazole derivatives have been identified as potent inhibitors of
Rho-associated protein kinase (ROCK), a target for cardiovascular diseases.[5][6] The
presence of a fluorine atom at the C6 position can significantly enhance inhibitory potency and
improve pharmacokinetic properties like oral bioavailability.[5] Other fluorinated indazoles have
demonstrated high binding affinity for serotonin receptors (5-HT), which are implicated in
central nervous system disorders.[5]
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Given this context, 6-Fluoro-1H-indazole-5-carbonitrile is a valuable scaffold for library
synthesis and screening against various kinase and receptor targets. Its activity would be
evaluated through in vitro bioassays.

lllustrative Signaling Pathway: Kinase Inhibition

Many indazole-based compounds function as ATP-competitive kinase inhibitors. The diagram
below illustrates a generalized signal transduction pathway where a receptor tyrosine kinase
(RTK) is activated by a growth factor, leading to downstream signaling. An indazole-based
inhibitor, such as a derivative of 6-Fluoro-1H-indazole-5-carbonitrile, can block this pathway
by binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation and
subsequent cellular responses like proliferation and survival.
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Generalized Kinase Inhibition Signaling Pathway
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Caption: Role of an indazole inhibitor in a generic signal transduction cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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